

Synthesis procedure for Z-L-Val-OH

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Compound of Interest

Compound Name: Z-L-Val-OH

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An In-depth Technical Guide to the Synthesis of Z-L-Val-OH

This guide provides a comprehensive overview of the synthesis of N-benzyloxycarbonyl-L-valine (**Z-L-Val-OH**), a crucial protected amino acid in peptide synthesis and the development of pharmaceutical intermediates.^{[1][2]} The primary method detailed is the Schotten-Baumann reaction, a robust and widely used procedure for the N-acylation of amines.^{[3][4][5][6]}

Core Synthesis Pathway

The synthesis of **Z-L-Val-OH** is achieved through the reaction of L-valine with benzyl chloroformate (also known as benzyloxycarbonyl chloride, Cbz-Cl) under alkaline conditions.^[1] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of L-valine attacks the carbonyl carbon of benzyl chloroformate.^[4] An aqueous base, such as sodium hydroxide and sodium carbonate, is essential to neutralize the hydrochloric acid byproduct generated during the reaction, which drives the equilibrium towards the formation of the amide product.^{[3][5][7]}

The carbobenzyloxy (Cbz or Z) group serves as a critical protecting group for the amine functionality of L-valine.^[1] This protection prevents the highly nucleophilic amine from participating in unwanted side reactions during subsequent steps in a larger synthetic sequence, such as peptide bond formation.^{[1][8]} The Cbz group is stable under various conditions but can be readily removed when needed, typically through catalytic hydrogenation.^[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from a representative synthesis protocol for **Z-L-Val-OH**.^[7]

Parameter	Value
Reactants	
L-Valine	1.17 kg (10 mol)
2M Sodium Hydroxide	5 L
Sodium Carbonate	1.06 kg (10 mol)
Benzyl Chloroformate	2.05 kg (12 mol) in 1,4-dioxane
Product	
Yield	93.7% (2.35 kg)
Purity (HPLC)	99.6%
Specific Rotation [α] _{20D}	-4.1° (c=2, glacial acetic acid)
Melting Point	62-64 °C
Spectroscopic Data	
¹ H NMR (400MHz, DMSO-d ₆)	δ 12.59 (s, 1H), 7.50 (d, J=8.5Hz, 1H), 7.41-7.27 (m, 5H), 5.04 (s, 2H), 3.88 (dd, J=8.5, 6.0Hz, 1H), 2.05 (dq, J=13.4, 6.7Hz, 1H), 0.89 (t, J=6.8Hz, 6H)

Experimental Protocol

This section details the step-by-step methodology for the synthesis of **Z-L-Val-OH**.^[7]

Materials:

- L-Valine
- 2M Sodium Hydroxide solution
- Sodium Carbonate

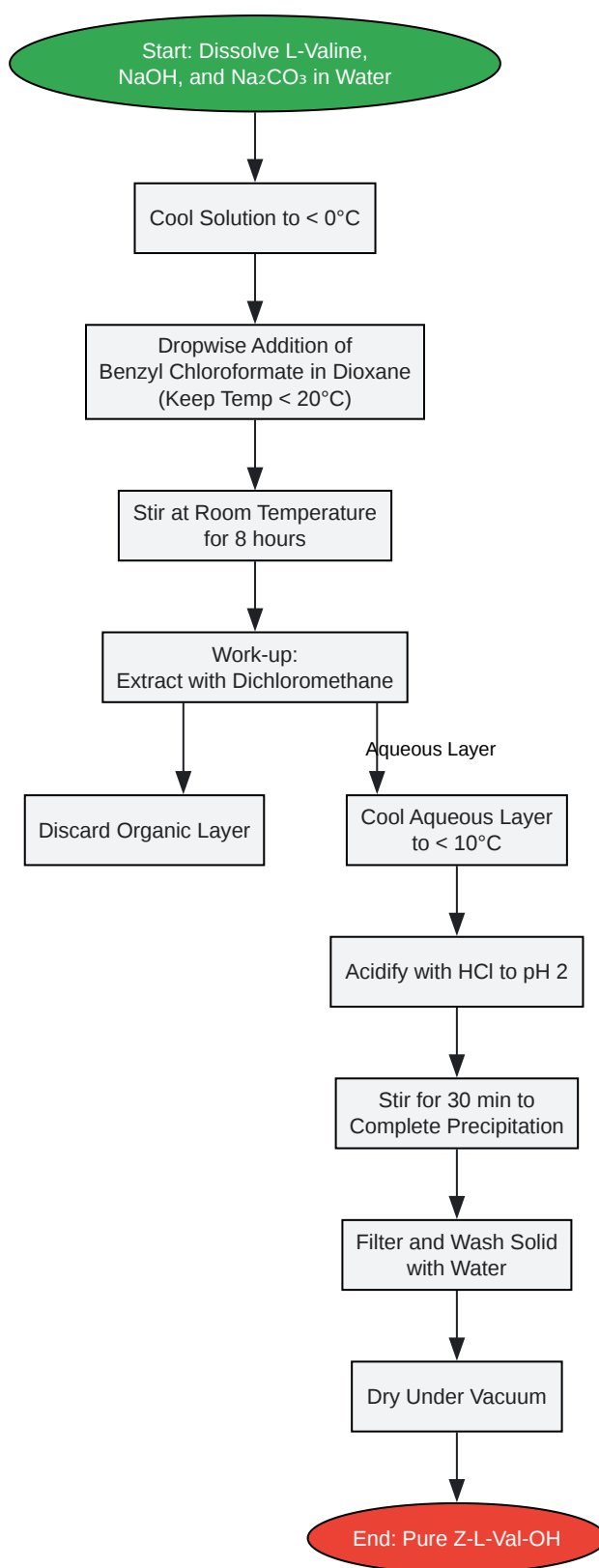
- Benzyl Chloroformate
- 1,4-Dioxane
- Dichloromethane
- Concentrated Hydrochloric Acid
- Deionized Water

Procedure:

- **Dissolution of L-Valine:** In a 20L reaction vessel, combine L-valine (1.17 kg, 10 mol), 2 mol/L sodium hydroxide solution (5 L), and sodium carbonate (1.06 kg, 10 mol). Stir the mixture until the L-valine is completely dissolved.
- **Cooling:** Lower the temperature of the resulting solution to below 0°C using an appropriate cooling bath.
- **Addition of Benzyl Chloroformate:** Prepare a solution of benzyl chloroformate (2.05 kg, 12 mol) in 1,4-dioxane. Add this solution dropwise to the cooled L-valine solution while vigorously stirring. It is critical to maintain the internal temperature of the reaction mixture below 20°C throughout the addition.
- **Reaction:** Once the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 8 hours.
- **Work-up (Extraction):** After the reaction period, add dichloromethane (2.5 L) to the mixture and perform an extraction. Separate the layers and discard the organic phase.
- **Acidification and Precipitation:** Cool the remaining aqueous phase to below 10°C. Slowly add concentrated hydrochloric acid dropwise until the pH of the solution reaches 2. A large amount of white solid will precipitate.
- **Isolation and Drying:** Stir the slurry at 10°C for 30 minutes. Isolate the precipitated solid by filtration. Wash the solid thoroughly with water and then dry it under vacuum to yield the final product, white N-Carbobenzyloxy-L-valine.

Visualizations

The following diagrams illustrate the key chemical transformation and the experimental workflow.



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Phone: (601) 213-4426

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